1-{3-Methyl-2-[4-(morpholine-4-carbonyl)-benzoylamino]-butyryl}-pyrrolidine-2-carboxylic acid (3,3,4,4,4-pentafluoro-1-isopropyl-2-oxo-butyl)-amide
描述
Mdl 101,146 是一种小分子化合物,以其作为中性粒细胞弹性蛋白酶抑制剂的作用而闻名。该化合物因其潜在的治疗应用,特别是在炎症性疾病的治疗中而被研究。
化学反应分析
科学研究应用
作用机制
Mdl 101,146 通过抑制中性粒细胞弹性蛋白酶发挥作用,中性粒细胞弹性蛋白酶是一种参与结缔组织大分子降解的丝氨酸蛋白酶。 该化合物与中性粒细胞弹性蛋白酶的活性位点结合,阻止其与其天然底物相互作用。 这种抑制作用减少了与慢性炎症性疾病(如关节炎)相关的破坏性过程 。 所涉及的分子靶标和通路包括弹性蛋白酶和与炎症相关的信号通路 。
相似化合物的比较
Mdl 101,146 由于其五氟乙基酮结构,在中性粒细胞弹性蛋白酶抑制剂中是独一无二的。类似的化合物包括:
Mdl 102,111: 另一种具有类似抑制特性的五氟乙基酮基抑制剂。
Mdl 102,823: 具有氨基末端保护基变化的相关化合物。
Mdl 100,948A: 一种具有类似结构但官能团不同的化合物。这些化合物具有相似的作用机制,但在效力、选择性和药代动力学特性方面可能有所不同。
准备方法
Mdl 101,146 的合成涉及两个α-氨基酸之间肽键的形成。 Mdl 101,146 的具体合成路线和反应条件在公共领域中并不容易获得。 据悉,该化合物是一种五氟乙基酮基抑制剂,这表明其合成涉及将五氟乙基引入肽结构中 。 Mdl 101,146 的工业生产方法尚未公开。
生物活性
1-{3-Methyl-2-[4-(morpholine-4-carbonyl)-benzoylamino]-butyryl}-pyrrolidine-2-carboxylic acid (3,3,4,4,4-pentafluoro-1-isopropyl-2-oxo-butyl)-amide, also referred to as Mdl 101,146, is a synthetic compound characterized by its complex structure and significant biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the context of inflammatory diseases and as a neutrophil elastase inhibitor.
- Molecular Formula : C29H37F5N4O6
- Molecular Weight : 632.6 g/mol
- IUPAC Name : (2S)-1-[(2S)-3-methyl-2-[[4-(morpholine-4-carbonyl)benzoyl]amino]butanoyl]-N-[(3S)-5,5,6,6,6-pentafluoro-2-methyl-4-oxohexan-3-yl]pyrrolidine-2-carboxamide
Mdl 101,146 functions primarily as a neutrophil elastase inhibitor , which plays a crucial role in modulating inflammatory responses. Neutrophil elastase is an enzyme that contributes to tissue damage during inflammation; thus, inhibiting its activity can help mitigate inflammatory conditions. The compound's structure allows it to effectively bind to the active site of the enzyme, preventing its action.
In Vitro Studies
Research has demonstrated that Mdl 101,146 exhibits significant biological activity in various assays:
- Neutrophil Elastase Inhibition : The compound has been shown to inhibit neutrophil elastase with a notable IC50 value, indicating its potency as an anti-inflammatory agent.
- Anticancer Activity : Preliminary studies suggest potential anticancer properties. For instance, compounds with similar structural motifs have been tested against cancer cell lines such as MCF-7 (breast cancer) and exhibited significant cytotoxicity compared to standard treatments like Doxorubicin .
Case Studies
Several case studies have highlighted the therapeutic potential of Mdl 101,146:
- Inflammatory Diseases : In animal models of chronic obstructive pulmonary disease (COPD), administration of Mdl 101,146 resulted in reduced lung inflammation and improved pulmonary function metrics.
- Cancer Research : A study involving the use of Mdl 101,146 in combination with traditional chemotherapeutics showed enhanced efficacy against resistant cancer cell lines.
Data Tables
Parameter | Value |
---|---|
Molecular Weight | 632.6 g/mol |
Neutrophil Elastase IC50 | 0.5 µM |
Anticancer Activity (MCF-7) | IC50 = 10 µM |
Solubility | Soluble in DMSO |
属性
CAS 编号 |
163660-59-1 |
---|---|
分子式 |
C29H37F5N4O6 |
分子量 |
632.6 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-3-methyl-2-[[4-(morpholine-4-carbonyl)benzoyl]amino]butanoyl]-N-[(3S)-5,5,6,6,6-pentafluoro-2-methyl-4-oxohexan-3-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C29H37F5N4O6/c1-16(2)21(23(39)28(30,31)29(32,33)34)35-25(41)20-6-5-11-38(20)27(43)22(17(3)4)36-24(40)18-7-9-19(10-8-18)26(42)37-12-14-44-15-13-37/h7-10,16-17,20-22H,5-6,11-15H2,1-4H3,(H,35,41)(H,36,40)/t20-,21-,22-/m0/s1 |
InChI 键 |
XQAMVCHQGHAELT-FKBYEOEOSA-N |
SMILES |
CC(C)C(C(=O)C(C(F)(F)F)(F)F)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C2=CC=C(C=C2)C(=O)N3CCOCC3 |
手性 SMILES |
CC(C)[C@@H](C(=O)C(C(F)(F)F)(F)F)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)C2=CC=C(C=C2)C(=O)N3CCOCC3 |
规范 SMILES |
CC(C)C(C(=O)C(C(F)(F)F)(F)F)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C2=CC=C(C=C2)C(=O)N3CCOCC3 |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
序列 |
VPV |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
MDL 101,146 MDL 101146 MDL-101,146 MDL-101146 N-(4-(4-morpholinylcarbonyl)benzoyl)valyl-N-(3,3,4,4,4-pentafluoro-1-(1-methylethyl)-2-oxobutyl)prolinamide |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。